7-Ketodiosgenin

Descripción general

Descripción

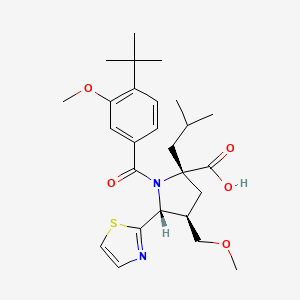

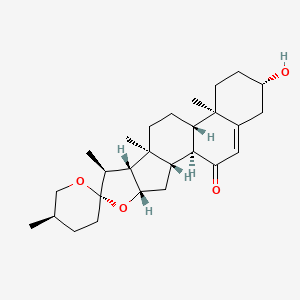

7-Ketodiosgenin, also known as Diosgenin, is a steroidal sapogenin found in abundance in medicinal herbs such as Rhizoma polgonati, Smilax china, and Trigonella foenum-graecum . This bioactive phytochemical has shown high potential in the treatment of various disorders such as cancer, diabetes, arthritis, asthma, and cardiovascular disease . It is also an important starting material for the preparation of several steroidal drugs in the pharmaceutical industry .

Synthesis Analysis

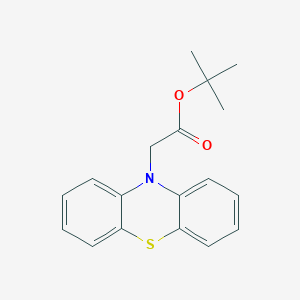

Diosgenin is a chemical precursor for several hormones, starting with the Marker degradation process, which includes the synthesis of progesterone . It is used in the body to make other hormones and is also used to make 7-Keto DHEA .Molecular Structure Analysis

Diosgenin has been shown to act on several molecular targets that are essential players in the occurrence and incidence of many serious disorders . Its multitargeting capability allows it to influence multiple molecular targets and signaling pathways at the same time . Its molecular formula is C27H42O3 with a relative molecular mass of 414.62 .Chemical Reactions Analysis

Diosgenin prodrugs were obtained by esterification of diosgenin at position 3 with 4-oxo-4-(prop-2-yn-1-yloxy)butanoic acid followed by click reaction on terminal alkyne with 3-azidopropan-1-ol N-alkylated dendrons . This resulted in a prodrug with methyl ester end-groups and a derivative with tert-butyl ester end-groups .Physical And Chemical Properties Analysis

Diosgenin is a white needle crystal or light amorphous powder with proven thermal and chemical stability under various physical conditions . The change in solubility can modulate the activity of Diosgenin .Aplicaciones Científicas De Investigación

Steroidal Sapogenins

A study by González et al. (1971) highlighted the isolation of 7-ketodiosgenin from Tamus edulis, indicating its significance in the study of steroidal sapogenins and their structural elucidation. This research contributes to the broader understanding of the chemical properties and potential applications of steroidal sapogenins like 7-ketodiosgenin.

Cytochrome P450 7A1 and Cholesterol Metabolism

Research by Shinkyo et al. (2011) discussed the conversion of 7-dehydrocholesterol to 7-ketocholesterol by cytochrome P450 7A1. This indicates the potential role of 7-ketodiosgenin in cholesterol metabolism and its significance in understanding enzymatic pathways in human physiology.

Oxysterol Cytotoxicity and Therapeutic Applications

A study by Mathieu et al. (2012) explored the cytotoxicity of 7-ketocholesterol, highlighting its role in age-related degenerative diseases. The study suggests potential therapeutic applications of 7-ketodiosgenin in mitigating cytotoxic effects and enhancing cell viability.

Membrane Structure and Atherosclerosis

Research by Phillips et al. (2001) focused on the impact of 7-ketocholesterol on membrane structure and its potential role in arterial pathology and atherosclerosis. This studyprovides insight into the physical effects of 7-ketodiosgenin on cell membranes and its possible contributions to the development of cardiovascular diseases.

Oxysterol in Disease and Aging

A significant study by Anderson et al. (2019) explored 7-ketocholesterol in relation to diseases and aging. The paper emphasizes the toxicity of 7-ketocholesterol and its association with various diseases and disabilities. This research is critical for understanding the role of 7-ketodiosgenin in the pathophysiology of age-related diseases.

Microbial Degradation of 7-Ketocholesterol

Ghosh and Khare (2016) investigated the degradation of 7-ketocholesterol by Pseudomonas aeruginosa PseA, demonstrating its potential biodegradation and implications for therapeutic applications in food systems and medical use. This study can be found here.

Membrane Domain Formation and Cholesterol Oxidation

Phillips et al. (2001) also delved into how 7-ketocholesterol impacts membrane structures, suggesting its role in the formation of membrane domains and cholesterol oxidation products in atherosclerotic plaque.

Cardiovascular Disease and Mortality

Song et al. (2017) provided insights into the association of plasma 7-ketocholesterol with cardiovascular outcomes and mortality in patients with coronary artery disease. This study can be found here.

Inhibition of Arylhydrocarbon Receptor

Savouret et al. (2001) identified 7-ketocholesterol as an endogenous modulator that inhibits transactivation by the arylhydrocarbon receptor, implying its regulatory role in cardiovascular diseases and lipid peroxidation. This study is available here.

Mecanismo De Acción

The therapeutic mechanisms of Diosgenin are based on the mediation of different signaling pathways . Targeting these pathways might lead to the development of effective therapeutic agents for neurological diseases . For example, Diosgenin has been shown to impact the transforming growth factor (TGF)-β1-induced hepatic stellate cells and its mechanism of action for antifibrotic effects .

Direcciones Futuras

Propiedades

IUPAC Name |

(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-15-5-10-27(30-14-15)16(2)24-22(31-27)13-20-23-19(7-9-26(20,24)4)25(3)8-6-18(28)11-17(25)12-21(23)29/h12,15-16,18-20,22-24,28H,5-11,13-14H2,1-4H3/t15-,16+,18+,19+,20+,22+,23-,24+,25+,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYASCXLQDJNFAF-VKZSNQDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(=O)C=C6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C(=O)C=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Ketodiosgenin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-1-[(2R,3R,4S)-3,4-dihydroxy-5,5-bis(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B3279079.png)

![3-(4-Bromophenyl)-2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3279108.png)